1-(2-Chlorophenyl)hydrazine dihydrochloride
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Overview
Description
1-(2-Chlorophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H9Cl3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)hydrazine dihydrochloride can be synthesized from 2-chloroaniline through a series of reactions including diazotization, reduction, and hydrolysis. The diazotization reaction involves treating 2-chloroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This is followed by reduction using sodium pyrosulfite and hydrolysis to yield 1-(2-chlorophenyl)hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pH levels .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
1-(2-Chlorophenyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)hydrazine dihydrochloride involves its hydrazine base, which allows it to participate in various chemical reactions. The presence of the 2-chlorophenyl group enhances its reactivity, making it an effective nucleophile in electrophilic substitution reactions. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dichlorophenyl)hydrazine dihydrochloride
- 1-(2,4-Dichlorophenyl)hydrazine dihydrochloride
- 1-(2,5-Dichlorophenyl)hydrazine dihydrochloride
Uniqueness
1-(2-Chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its dichlorinated analogs, it has different reactivity and selectivity in chemical reactions, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
871726-07-7 |
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Molecular Formula |
C6H9Cl3N2 |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
(2-chlorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;2*1H |
InChI Key |
LLSFFPFJAGMIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Cl.Cl.Cl |
Origin of Product |
United States |
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